tert-Butyl 6-(4-azidobenzamido)hexanoate

Photoaffinity Labeling DNA Damage Chemical Biology

tert-Butyl 6-(4-azidobenzamido)hexanoate is a specialized heterobifunctional reagent consisting of a photoactivatable 4-azidobenzamido group and a tert-butyl protected hexanoic acid moiety. This architecture enables its use as a versatile building block in click chemistry and bioconjugation workflows, where the aryl azide participates in copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC), while the tert-butyl ester serves as a carboxyl protecting group that can be selectively removed under acidic conditions.

Molecular Formula C17H24N4O3
Molecular Weight 332.4 g/mol
Cat. No. B8177736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-(4-azidobenzamido)hexanoate
Molecular FormulaC17H24N4O3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
InChIInChI=1S/C17H24N4O3/c1-17(2,3)24-15(22)7-5-4-6-12-19-16(23)13-8-10-14(11-9-13)20-21-18/h8-11H,4-7,12H2,1-3H3,(H,19,23)
InChIKeyUUPUUEXQNDSJPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding tert-Butyl 6-(4-azidobenzamido)hexanoate: A Bifunctional Building Block for Bioorthogonal Chemistry


tert-Butyl 6-(4-azidobenzamido)hexanoate is a specialized heterobifunctional reagent consisting of a photoactivatable 4-azidobenzamido group and a tert-butyl protected hexanoic acid moiety [1]. This architecture enables its use as a versatile building block in click chemistry and bioconjugation workflows, where the aryl azide participates in copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC), while the tert-butyl ester serves as a carboxyl protecting group that can be selectively removed under acidic conditions [2]. The compound sits at the intersection of photoaffinity labeling and bioorthogonal conjugation strategies, distinct from simple alkyl azides due to the electronic and photochemical properties of the para-substituted aryl azide [1].

Why Generic Azide Linkers Cannot Simply Substitute tert-Butyl 6-(4-azidobenzamido)hexanoate


Attempts to substitute this compound with generic azide-functionalized linkers risk undermining both the photochemical efficiency and the synthetic flexibility of a conjugation workflow. Unlike simple alkyl azides or even unsubstituted phenyl azides, the 4-azidobenzamido group combines dual reactivity: it serves as a bioorthogonal click handle and a highly efficient photoaffinity probe [1]. Comparative photoreaction studies demonstrate that the 4-azidobenzamido motif provides superior DNA and protein labeling efficiency relative to other photoactive ligands, a property not shared by generic alkyl azide linkers [1]. Furthermore, the tert-butyl ester protecting group introduces an orthogonal deprotection step that is incompatible with the free-acid or activated ester analogs often used interchangeably, critically impacting the sequence and selectivity of multi-step bioconjugation strategies.

Quantitative Differentiation of tert-Butyl 6-(4-azidobenzamido)hexanoate: Evidence for Scientific Selection


Photoinduced DNA Strand Scission Efficiency: 4-Azidobenzamido vs. Diazocyclopentadienylcarbonyl Probe

In a direct head-to-head comparison, a 4-azidobenzamido-containing probe (AHA) was benchmarked against a diazocyclopentadienylcarbonyloxy analog (DHA) for photoinduced DNA nicking. The 4-azidobenzamido derivative produced single-strand nicks with an efficiency of 6 × 10⁻³ nicks per molecule, whereas the diazo analog produced 3 × 10⁻² nicks per molecule, indicating a 5-fold lower nicking efficiency for the azidobenzamido probe [1]. This demonstrates the 4-azidobenzamido group's moderated, potentially more specific photoreactivity profile, a key consideration for minimizing background damage in photoaffinity experiments.

Photoaffinity Labeling DNA Damage Chemical Biology

Protein Labeling Efficiency Among Photobiotinylation Reagents: 4-Azidobenzamido Outperforms Other Photoprobes

A comparative evaluation of photobiotinylation reagents revealed that the reagent containing the 4-azidobenzamido photoprobe exhibited the highest protein labeling intensity among a panel that included 2-methoxy-6-azido-9-acridinylamino, 2-diazocyclopentadienylcarboxamido, 4-azido-2-nitroanilino, and 8-(3-aminopropyloxy)psoralen ligands [1]. While raw quantification values are not provided in the abstract for all comparators, the authors explicitly state that the 4-azidobenzamido reagent outperformed the existing reagents for protein photolabeling, a claim supported by densitometry analysis of avidin-alkaline phosphatase stained blots.

Protein Biotinylation Photocrosslinking Protein-Protein Interactions

Synthetic Orthogonality: tert-Butyl Ester vs. Free Acid Analog Provides Selective Deprotection

The tert-butyl ester moiety in the target compound provides a carboxyl protecting group orthogonal to the Fmoc/t-Bu strategies commonly used in peptide synthesis. Unlike the free-acid analog, 6-(4-azidobenzamido)hexanoic acid (CAS 85287-36-1), which requires direct coupling and may lead to premature oligomerization or side reactions in complex syntheses, the tert-butyl ester remains stable under basic and nucleophilic conditions and can be selectively removed with trifluoroacetic acid (TFA) [1]. In a representative synthesis, a similar N-(tert-butoxycarbonyl)-protected intermediate was cleanly deprotected with TFA to yield the active species without affecting the azido group [1].

Solid-Phase Peptide Synthesis Orthogonal Protection Conjugation Strategy

Click Reaction Kinetics: Aryl Azide vs. Alkyl Azide – Understanding Context-Dependent Reactivity

Kinetic studies comparing azide reactivity in catalyst-free 1,3-dipolar cycloaddition with a cyclooctyne show that unsubstituted phenyl azide (closely related to the 4-azidobenzamido group) reacts approximately 7 times slower than an unhindered alkyl azide, with a second-order rate constant significantly lower than 2,6-diisopropylphenyl azide [1]. Specifically, while 2,6-diisopropylphenyl azide reacted with a rate constant of 6.7 × 10⁻¹ M⁻¹ s⁻¹, unsubstituted phenyl azide showed a rate constant roughly 76-fold slower [1]. This class-level inference suggests that the target compound's aryl azide is more suitable for applications where moderate, controllable reactivity is desired, rather than the fastest possible kinetics, potentially reducing non-specific background conjugation.

Copper-Free Click Chemistry Strain-Promoted Cycloaddition Reaction Kinetics

Scientific and Industrial Scenarios for tert-Butyl 6-(4-azidobenzamido)hexanoate Based on Verified Evidence


Photoaffinity Probe Development Requiring Low Background DNA Damage

In designing next-generation photoaffinity probes for studying protein-DNA interactions or chromatin-associated complexes, the 4-azidobenzamido scaffold provides a mechanism to reduce undesirable background DNA strand breaks by a factor of 5 relative to a diazo-based alternative [1]. The bifunctional tere-butyl ester permits subsequent conjugation of an enrichment handle after the photoreaction is complete, using TFA-mediated deprotection followed by amide coupling.

Stepwise Bioconjugation Workflows in Peptide or Small Molecule Synthesis

The tert-butyl ester group enables an orthogonal protection strategy essential for solid-phase peptide synthesis or complex small molecule assembly [1]. Unlike the free acid analog, which may require immediate activation and risk premature coupling, the protected form can survive multiple synthetic steps (e.g., Fmoc deprotection, on-resin click chemistry) before being selectively unmasked for final chain extension or surface immobilization.

Optimization of Photoaffinity Biotinylation for Interactome Mapping

The 4-azidobenzamido motif has been explicitly validated as the highest-performing photoprobe for protein labeling among five comparative scaffolds in a direct side-by-side study [1]. For proteomics core facilities or pharmaceutical target identification groups seeking to build a robust photocrosslinking workflow, sourcing building blocks with this validated scaffold reduces the risk of failed experiments and the need for extensive re-optimization.

Controlled Bioorthogonal Labeling in Live-Cell Environments

The moderate reaction kinetics of the unsubstituted aryl azide class, which is approximately 76-fold slower than the fastest hindered aryl azides [1], can be exploited to achieve controlled, low-background labeling of cell-surface targets. This allows for timed addition of the alkyne partner in pulse-chase experimental designs, where instantaneous reactivity is not desired.

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